molecular formula C18H22ClN5O3 B2910448 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide CAS No. 1797622-75-3

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2910448
CAS No.: 1797622-75-3
M. Wt: 391.86
InChI Key: QAOWBOTYIQJKKL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a dimethylamino group, and a morpholinopyrimidinyl group. Its unique chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base to form 4-chlorophenoxyacetic acid.

    Synthesis of the pyrimidinyl intermediate: The pyrimidinyl moiety is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with morpholine under reflux conditions.

    Coupling reaction: The final step involves the coupling of the chlorophenoxyacetic acid intermediate with the pyrimidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the pyrimidinyl and morpholine groups.

    2-(2-chlorophenoxy)acetamido benzoic acid: Another related compound with potential biological activity.

Uniqueness

2-(4-chlorophenoxy)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3/c1-23(2)17-15(11-20-18(22-17)24-7-9-26-10-8-24)21-16(25)12-27-14-5-3-13(19)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOWBOTYIQJKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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